molecular formula C7H5FO2 B1603630 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 CAS No. 285977-82-4

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4

Cat. No.: B1603630
CAS No.: 285977-82-4
M. Wt: 145.13 g/mol
InChI Key: BBYDXOIZLAWGSL-YRTBNJHASA-N
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Description

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 is a labeled compound used in various scientific research applications. It is a derivative of 4-fluorobenzoic acid, where the carboxyl carbon is labeled with carbon-13 and the aromatic ring is deuterated at positions 2, 3, 5, and 6. This compound is particularly useful in nuclear magnetic resonance (NMR) studies due to its isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 typically involves the introduction of the fluorine atom and the isotopic labels into the benzoic acid structure. The process may include:

    Fluorination: Introduction of the fluorine atom into the benzene ring.

    Isotopic Labeling: Incorporation of carbon-13 and deuterium into the molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the isotopic purity of 99 atom % for carbon-13 and 98 atom % for deuterium .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups.

    Reduction Reactions: The carboxyl group can be reduced to an alcohol or an aldehyde.

    Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted benzoic acids.

    Reduction: Formation of 4-fluorobenzyl alcohol or 4-fluorobenzaldehyde.

    Oxidation: Formation of 4-fluorobenzoquinone.

Scientific Research Applications

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 is used in various scientific research fields:

    Chemistry: Used as a tracer in NMR studies to investigate reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of fluorinated compounds.

    Industry: Applied in the synthesis of labeled compounds for quality control and analytical purposes.

Mechanism of Action

The mechanism of action of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 depends on its application. In NMR studies, the isotopic labels (carbon-13 and deuterium) enhance the sensitivity and resolution of the spectra, allowing for detailed analysis of molecular structures and dynamics. The fluorine atom can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic acid: The non-labeled version of the compound.

    2-Fluorobenzoic acid: A positional isomer with the fluorine atom at the ortho position.

    4-(Trifluoromethyl)benzoic acid: A compound with a trifluoromethyl group instead of a single fluorine atom.

Uniqueness

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 is unique due to its isotopic labeling, which makes it particularly valuable for NMR studies. The combination of carbon-13 and deuterium labels provides enhanced spectral resolution and sensitivity, making it a powerful tool for detailed molecular analysis .

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYDXOIZLAWGSL-YRTBNJHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[13C](=O)O)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584012
Record name 4-Fluoro(carboxy-~13~C,~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285977-82-4
Record name 4-Fluoro(carboxy-~13~C,~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 285977-82-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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